molecular formula C9H8BrN3O3 B1592193 Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 43024-63-1

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B1592193
CAS No.: 43024-63-1
M. Wt: 286.08 g/mol
InChI Key: LXWMEORHWAYXKN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H8BrN3O3 and a molecular weight of 286.08 g/mol. This compound is known for its bromine and hydroxyl functional groups attached to a pyrazolo[1,5-A]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the bromination of a pyrazolo[1,5-A]pyrimidine derivative followed by esterification. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, and subsequent esterification using ethanol under acidic conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazolo[1,5-A]pyrimidine derivative.

  • Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base.

Major Products Formed:

  • Oxidation: Bromate esters

  • Reduction: Bromine-free pyrazolo[1,5-A]pyrimidine derivatives

  • Substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives

Scientific Research Applications

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studying the biological activity of pyrazolo[1,5-A]pyrimidine derivatives in various biological systems.

  • Medicine: Investigating potential therapeutic uses, such as anticancer, anti-inflammatory, and antiviral activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate is compared with other similar compounds, such as:

  • Ethyl 3-chloro-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate

  • Ethyl 3-fluoro-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate

  • Ethyl 3-iodo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate

These compounds differ in the halogen atom attached to the pyrazolo[1,5-A]pyrimidine core, which affects their reactivity and biological activity. This compound is unique due to its bromine atom, which provides specific chemical and biological properties not found in the other halogenated analogs.

Properties

IUPAC Name

ethyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-11-7-6(10)4-12-13(7)8(5)14/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWMEORHWAYXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594831
Record name Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43024-63-1
Record name Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate
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